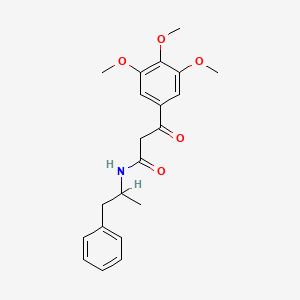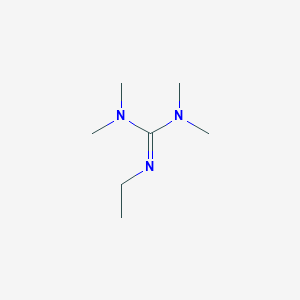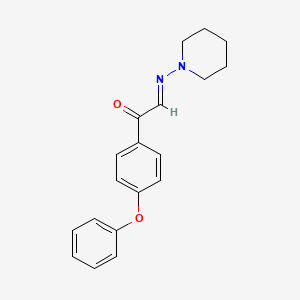
4'-Phenoxy-2-(piperidinoimino)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Phenoxy-2-(piperidinoimino)acetophenone is a synthetic organic compound that belongs to the class of acetophenone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of 4’-Phenoxy-2-(piperidinoimino)acetophenone, which includes a phenoxy group and a piperidinoimino moiety, makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Phenoxy-2-(piperidinoimino)acetophenone typically involves the reaction of 4’-phenoxyacetophenone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the piperidinoimino group.
Industrial Production Methods: Industrial production of 4’-Phenoxy-2-(piperidinoimino)acetophenone may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: 4’-Phenoxy-2-(piperidinoimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperidinoimino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4’-Phenoxy-2-(piperidinoimino)acetophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4’-Phenoxy-2-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic pathways.
類似化合物との比較
- 4’-Methoxy-2-(piperidinoimino)acetophenone
- 4’-Chloro-2-(piperidinoimino)acetophenone
- 4’-Bromo-2-(piperidinoimino)acetophenone
Comparison: 4’-Phenoxy-2-(piperidinoimino)acetophenone is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, chloro, and bromo analogs, the phenoxy derivative may exhibit different reactivity and potency in various applications. The phenoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules.
特性
CAS番号 |
24342-50-5 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
(2E)-1-(4-phenoxyphenyl)-2-piperidin-1-yliminoethanone |
InChI |
InChI=1S/C19H20N2O2/c22-19(15-20-21-13-5-2-6-14-21)16-9-11-18(12-10-16)23-17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2/b20-15+ |
InChIキー |
VTLFTZITBCZVNL-HMMYKYKNSA-N |
異性体SMILES |
C1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


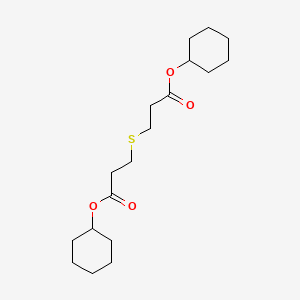
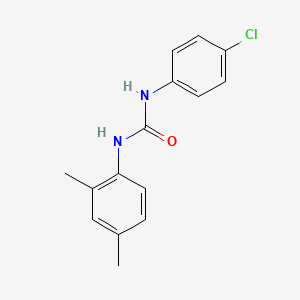
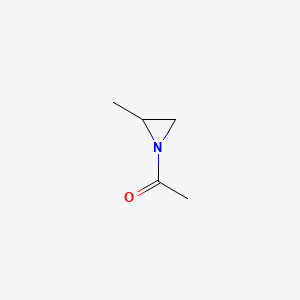
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)

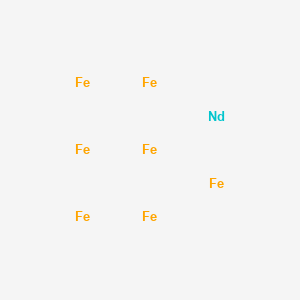

![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)

